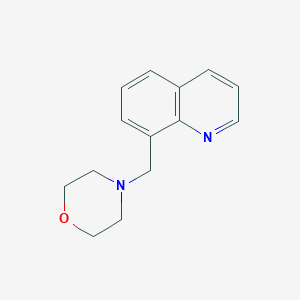
4-(Quinolin-8-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-8-ylmethyl)morpholine, also known as QM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. QM is a heterocyclic compound that contains a quinoline ring and a morpholine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
作用机制
The mechanism of action of 4-(Quinolin-8-ylmethyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been reported to modulate the activity of various receptors and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate gene expression in cancer cells. It has also been shown to reduce the production of inflammatory mediators in macrophages and other immune cells. In vivo studies have demonstrated that this compound can reduce tumor growth and inflammation in animal models. This compound has also been shown to improve cognitive function and reduce amyloid-beta accumulation in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
4-(Quinolin-8-ylmethyl)morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using relatively simple methods and purified using standard techniques such as column chromatography. However, this compound also has some limitations, including its potential toxicity and limited availability. Further studies are needed to determine the optimal concentration and duration of this compound treatment in different experimental systems.
未来方向
4-(Quinolin-8-ylmethyl)morpholine has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of cancer, neurodegenerative disorders, and other diseases. Another area of interest is the synthesis of this compound-based materials for various applications, including sensing, imaging, and catalysis. Further studies are also needed to elucidate the mechanism of action of this compound and its interactions with various enzymes and receptors. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its role in various applications.
合成方法
Several methods have been reported for the synthesis of 4-(Quinolin-8-ylmethyl)morpholine. One of the most common methods involves the reaction of 8-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 8-formylquinoline with morpholine in the presence of a reducing agent such as sodium borohydride. The yield and purity of this compound can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
4-(Quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and metal-organic frameworks. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and other analytes.
属性
IUPAC Name |
4-(quinolin-8-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWNXMJJPPZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




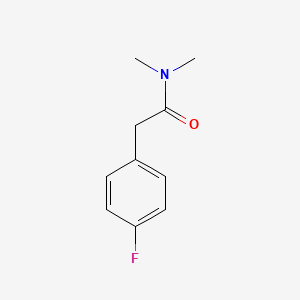
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)

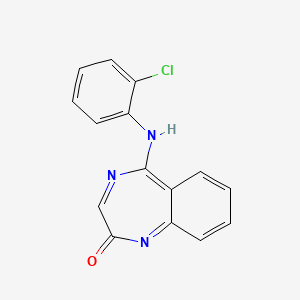
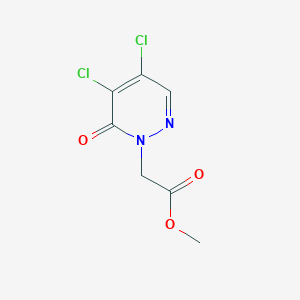
![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)
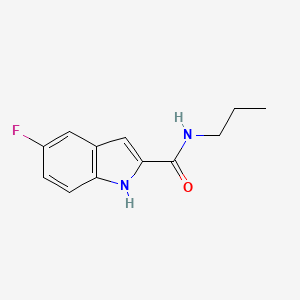
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)